Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate
Description
The compound Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a pyrido[2,3-d]pyrimidin-7(8H)-one derivative with a tert-butyl piperazine-carboxylate side chain. Its structure features a dichloro-dimethoxyphenyl group at position 6, a methylamino substituent at position 2, and a propyl-linked piperazine-carboxylate moiety. This scaffold is designed for kinase inhibition, particularly targeting enzymes like MST3/4 (Mammalian STE20-like kinases), which are implicated in cancer and metabolic disorders .
Properties
Molecular Formula |
C28H36Cl2N6O5 |
|---|---|
Molecular Weight |
607.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-d]pyrimidin-8-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H36Cl2N6O5/c1-28(2,3)41-27(38)35-12-10-34(11-13-35)8-7-9-36-24-17(16-32-26(31-4)33-24)14-18(25(36)37)21-22(29)19(39-5)15-20(40-6)23(21)30/h14-16H,7-13H2,1-6H3,(H,31,32,33) |
InChI Key |
JIOSVGVELIAEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C3=NC(=NC=C3C=C(C2=O)C4=C(C(=CC(=C4Cl)OC)OC)Cl)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-D]pyrimidine structure, followed by the introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group. Subsequent steps include the addition of the methylamino group and the formation of the piperazine ring. The final step involves the attachment of the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, and lipids. Researchers may investigate its binding affinity, specificity, and potential effects on biological pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. This could include its use as a drug candidate for the treatment of various diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In industry, this compound may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a catalyst or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of pyrido[2,3-d]pyrimidinone derivatives. Below is a detailed comparison with analogs reported in the literature and patents:
Structural Analogues with Pyrido[2,3-d]pyrimidinone Cores
Compound 51 (from ):
- Structure : tert-Butyl (3-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)propyl)carbamate
- Key Differences: Substituent at Position 6: 2-chloro-4-(6-methylpyridin-2-yl)phenyl vs. 2,6-dichloro-3,5-dimethoxyphenyl in the target compound. Position 2: Methylthio (-SMe) vs. methylamino (-NHMe). Side Chain: Carbamate-linked propyl group vs. piperazine-carboxylate.
- Pharmacological Activity : Compound 51 demonstrated selective inhibition of MST3/4 kinases (IC₅₀ = 12 nM for MST3), with >100-fold selectivity over related kinases like MST1 .
- Physicochemical Properties :
- Molecular weight: 510.6 g/mol (vs. ~660 g/mol for the target compound).
- LogP: Estimated 3.8 (higher hydrophobicity due to methylpyridyl group).
Compound from :
- Structure: tert-Butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate
- Key Differences: Position 6: Bromo-cyclopentyl substituent vs. dichloro-dimethoxyphenyl. Position 2: Amino group linked to pyridine vs. methylamino.
- Relevance : This compound highlights the role of bulky substituents (e.g., cyclopentyl) in enhancing kinase selectivity and metabolic stability .
Piperazine-Carboxylate Derivatives (Patent Examples)
Compound from :
- Structure: tert-Butyl 5-((tert-butoxycarbonyl)(6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrimidin-4-yl)amino)-1H-indazole-1-carboxylate
- Key Differences: Core Structure: Pyrimidine-indazole vs. pyrido[2,3-d]pyrimidinone. Functional Groups: Multiple tert-butyl carbamates vs. a single piperazine-carboxylate.
- Synthetic Utility : Demonstrates the use of tert-butyl carbamate protecting groups in multistep syntheses .
Compound from :
- Structure : tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
- Key Differences: Heterocyclic Appendage: Thiadiazole vs. pyrido[2,3-d]pyrimidinone.
Pharmacological and Physicochemical Data Comparison
Key Research Findings
Role of Substituents in Kinase Inhibition: The dichloro-dimethoxyphenyl group in the target compound likely enhances hydrophobic interactions with kinase ATP-binding pockets, similar to the methylpyridyl group in Compound 51 . Methylamino vs. Methylthio: Methylamino (-NHMe) may improve solubility compared to methylthio (-SMe) but could reduce metabolic stability due to oxidative deamination risks.
Piperazine-Carboxylate Side Chain :
- The tert-butyl piperazine-carboxylate moiety in the target compound improves cell permeability compared to simpler carbamates (e.g., ), as demonstrated by higher logP values .
Synthetic Challenges: The multistep synthesis of pyrido[2,3-d]pyrimidinones (e.g., ) often requires Lawesson’s reagent for thiolation or Mitsunobu conditions for substitutions, with yields ranging from 70–80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
